molecular formula C6H5BN2O2 B1419486 5-Cyano-3-pyridinylboronic acid CAS No. 497147-93-0

5-Cyano-3-pyridinylboronic acid

Cat. No. B1419486
M. Wt: 147.93 g/mol
InChI Key: CYEXXDYQJPRMIQ-UHFFFAOYSA-N
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Description

5-Cyano-3-pyridinylboronic acid is a chemical compound with the empirical formula C6H5BN2O2 . It has a molecular weight of 147.93 . The compound is typically available in solid form .


Molecular Structure Analysis

The InChI code for 5-Cyano-3-pyridinylboronic acid is 1S/C6H5BN2O2/c8-2-5-1-6(7(10)11)4-9-3-5/h1,3-4,10-11H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Cyano-3-pyridinylboronic acid is a solid at room temperature . It has a molecular weight of 147.93 . The compound’s InChI code is 1S/C6H5BN2O2/c8-2-5-1-6(7(10)11)4-9-3-5/h1,3-4,10-11H .

Scientific Research Applications

Applications in Medicinal Chemistry

5-Cyano-3-pyridinylboronic acid and related compounds have been extensively studied for their applications in medicinal chemistry. For example, certain compounds identified as potent and selective antagonists of the αvβ3 receptor have shown promise in the prevention and treatment of osteoporosis. These compounds, including 3-(S)-Pyrimidin-5-yl-9-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-nonanoic acid, exhibit excellent in vitro profiles and good pharmacokinetics in various animal models (Coleman et al., 2004).

Chemical Synthesis and Analysis

In the field of chemical synthesis and analysis, 5-Cyano-3-pyridinylboronic acid and its derivatives have been synthesized and characterized for various purposes. For instance, the synthesis of genotoxic impurity 5-cyano-2-((4-fluorophenyl) (hydroxy) benzyl 4-methyl benzene sulfonate in Escitalopram Oxalate was achieved, and a new analytical method was developed for its quantification (Katta et al., 2017). Additionally, a colorimetric titration method utilizing 3-Pyridinylboronic acid as a key sensing element for reversible sugar complexation in aqueous solutions was developed, demonstrating its utility in glucose quantification (Boduroglu et al., 2005).

Applications in Organic Synthesis

5-Cyano-3-pyridinylboronic acid derivatives have also found applications in organic synthesis. For example, the cyano group was used as a traceless activation group for the [3+2] cycloaddition of azomethine ylides, providing an effective approach to synthesize 5-unsubstituted pyrrolidines (Li et al., 2015).

Green Chemistry and Eco-Friendly Techniques

The principles of green chemistry have also been applied using derivatives of 5-Cyano-3-pyridinylboronic acid. For instance, novel compounds synthesized through microwave-assisted synthesis were studied for their activity against different bacterial strains and potential as anticancer agents (Alrobaian et al., 2019).

Safety And Hazards

5-Cyano-3-pyridinylboronic acid is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(5-cyanopyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BN2O2/c8-2-5-1-6(7(10)11)4-9-3-5/h1,3-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEXXDYQJPRMIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40663739
Record name (5-Cyanopyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyano-3-pyridinylboronic acid

CAS RN

497147-93-0
Record name (5-Cyanopyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Cyanopyridine-3-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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